Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester
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Overview
Description
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester is a chemical compound that belongs to the class of succinic acid esters This compound is characterized by the presence of a succinic acid moiety esterified with a 2-(5-methyl-2-nitroimidazol-1-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester typically involves the esterification of succinic acid with 2-(5-methyl-2-nitroimidazol-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections caused by anaerobic bacteria and protozoa.
Mechanism of Action
The mechanism of action of succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester involves its interaction with biological targets. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is particularly effective against anaerobic microorganisms, making the compound useful in treating infections caused by such pathogens .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole compound with similar applications in treating infections.
Secnidazole: A nitroimidazole used for its antiparasitic properties.
Uniqueness
Succinic acid, mono(2-(5-methyl-2-nitroimidazol-1-yl)ethyl) ester is unique due to its ester linkage with succinic acid, which may confer distinct physicochemical properties and biological activities compared to other nitroimidazole derivatives. This uniqueness can be leveraged in developing new therapeutic agents and in various industrial applications .
Properties
CAS No. |
23571-46-2 |
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Molecular Formula |
C10H13N3O6 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
4-[2-(5-methyl-2-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H13N3O6/c1-7-6-11-10(13(17)18)12(7)4-5-19-9(16)3-2-8(14)15/h6H,2-5H2,1H3,(H,14,15) |
InChI Key |
JTXMKNWEENMQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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